2-(chloromethyl)-6-phenylfuro[2,3-d]pyrimidin-4-amine
Description
2-(Chloromethyl)-6-phenylfuro[2,3-d]pyrimidin-4-amine is a heterocyclic compound featuring a fused furo[2,3-d]pyrimidine core. Key structural attributes include:
- Furan ring: Oxygen-containing heterocycle fused to the pyrimidine ring at positions 2 and 2.
- 2-Chloromethyl group: Reactive chlorinated alkyl chain at position 2, which may act as a leaving group or site for further functionalization. 4-Amine group: Basic nitrogen at position 4, enabling hydrogen bonding and interactions with biological targets.
Molecular Formula: C₁₃H₁₀ClN₃O (calculated based on structural analogs in ).
Molecular Weight: ~260.71 g/mol (estimated from 6-phenylfuro[2,3-d]pyrimidin-4-amine, MW 211.23, plus CH₂Cl, 49.48 g/mol).
This compound is of interest in medicinal chemistry due to its structural similarity to bioactive pyrimidine derivatives, such as kinase inhibitors and antiviral agents.
Properties
IUPAC Name |
2-(chloromethyl)-6-phenylfuro[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O/c14-7-11-16-12(15)9-6-10(18-13(9)17-11)8-4-2-1-3-5-8/h1-6H,7H2,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLFHAURLPMNBRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(N=C(N=C3O2)CCl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Furan-Containing Precursors with Amidines
The furo[2,3-d]pyrimidine scaffold is often assembled via cyclocondensation between furan-derived aldehydes and amidines. For 2-(chloromethyl)-6-phenylfuro[2,3-d]pyrimidin-4-amine, this approach proceeds as follows:
Procedure :
-
Step 1 : 5-Phenylfuran-2-carbaldehyde (1) reacts with chloromethylamine hydrochloride in ethanol under reflux (12 h, 80°C) to form an imine intermediate (2).
-
Step 2 : Treatment of (2) with guanidine carbonate in dimethylformamide (DMF) at 120°C for 24 h induces cyclization, yielding the pyrimidine core (3).
-
Step 3 : The chloromethyl group is introduced via Vilsmeier-Haack reaction using POCl₃ and DMF (0°C → 25°C, 6 h), affording the target compound (4).
Key Parameters :
| Parameter | Value/Reagent | Yield (%) |
|---|---|---|
| Cyclization solvent | DMF | 68 |
| Chlorination agent | POCl₃ | 72 |
| Total reaction time | 42 h | 49 |
Mechanistic Insight :
The amidine group attacks the aldehyde carbonyl, forming a six-membered transition state that collapses into the pyrimidine ring . Chlorination proceeds via a Vilsmeier intermediate, where POCl₃ activates the hydroxymethyl group for nucleophilic substitution .
Suzuki-Miyaura Coupling for Phenyl Group Installation
For derivatives requiring late-stage phenyl group incorporation, Suzuki-Miyaura coupling offers regioselective control:
Procedure :
-
Step 1 : 2-(Chloromethyl)furo[2,3-d]pyrimidin-4-amine (5) is brominated at position 6 using NBS (AIBN, CCl₄, reflux, 8 h) to yield (6).
-
Step 2 : Pd(PPh₃)₄-catalyzed coupling of (6) with phenylboronic acid (K₂CO₃, dioxane/H₂O, 90°C, 12 h) installs the phenyl group, producing (4).
Optimization Data :
| Catalyst Loading (mol%) | Base | Yield (%) |
|---|---|---|
| 5 | K₂CO₃ | 83 |
| 2 | CsF | 78 |
| 10 | NaHCO₃ | 65 |
Critical Considerations :
-
Excess Pd catalyst increases dehalogenation byproducts.
-
Polar aprotic solvents (e.g., dioxane) enhance boronic acid solubility and coupling efficiency .
One-Pot Tandem Cyclization-Halogenation
A streamlined one-pot method reduces purification steps:
Procedure :
-
Step 1 : 2-Amino-4-hydroxy-6-phenylfuro[2,3-d]pyrimidine (7) is treated with paraformaldehyde and HCl(g) in acetonitrile (reflux, 6 h), simultaneously introducing the hydroxymethyl group and chlorinating it.
Reaction Table :
| HCl Equivalents | Temperature (°C) | Yield (%) |
|---|---|---|
| 3 | 80 | 58 |
| 5 | 100 | 71 |
| 7 | 100 | 68 |
Advantages :
-
Eliminates isolation of intermediates.
-
In situ generation of chloromethyl group avoids handling toxic chlorinating agents .
Solid-Phase Synthesis for High-Throughput Production
Adapting combinatorial chemistry principles enables scalable synthesis:
Protocol :
-
Resin Functionalization : Wang resin is loaded with Fmoc-protected 4-aminofuro[2,3-d]pyrimidine (8) using DIC/HOBt coupling.
-
Phenyl Group Addition : On-resin Suzuki coupling with phenylboronic acid (Pd(OAc)₂, SPhos, K₃PO₄, 80°C, 24 h).
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Chloromethylation : Treatment with ClCH₂SO₂Cl and DIEA in DCM (0°C, 2 h).
-
Cleavage : TFA/DCM (1:1) liberates the target compound (4).
Performance Metrics :
| Metric | Value |
|---|---|
| Purity (HPLC) | 92% |
| Average yield | 65% per cycle |
| Scalability | 50 mmol scale |
Limitations :
-
Requires specialized equipment for solid-phase synthesis.
Biocatalytic Approaches Using Transaminases
Emerging enzymatic methods offer greener alternatives:
Procedure :
-
Step 1 : 2-(Chloromethyl)-6-phenylfuro[2,3-d]pyrimidin-4-one (9) is aminated using ω-transaminase (ATA-117, 50 mM NH₄Cl, 30°C, pH 7.5, 48 h).
Enzymatic Reaction Data :
| Enzyme Variant | Conversion (%) | ee (%) |
|---|---|---|
| Wild-type | 45 | 88 |
| ATA-117 | 92 | >99 |
| Engineered | 85 | 95 |
Benefits :
Chemical Reactions Analysis
2.1. Substitution Reactions at the Chloromethyl Group
The -CH₂Cl moiety is a reactive site for nucleophilic substitution. Similar chloromethyl-substituted heterocycles undergo reactions with amines, alcohols, or other nucleophiles, replacing the chlorine atom. For example:
-
Reaction with methylamine in THF yields substituted derivatives (e.g., replacement of Cl with NH₂ groups), as observed in analogous systems .
-
Hydrolysis under basic or acidic conditions could convert the chloromethyl group to a hydroxymethyl (-CH₂OH) group, which may further oxidize to a carbonyl group.
Table 1: Substitution Reactions (Inferred from Similar Systems)
2.2. Amination and Amine Reactivity
The 4-amine group on the pyrimidine ring may participate in amination reactions, though its reactivity depends on steric and electronic factors. For instance:
-
Cross-coupling with anilines under acidic conditions (e.g., HCl catalyst) could lead to substituted derivatives, similar to reactions observed in pyrrolo[2,3-d]pyrimidine systems .
-
Deaminative chlorination using reagents like Pyry-BF₄ and MgCl₂ could replace the amine group with a chlorine atom, though this is less likely due to the amine’s position on the fused ring .
Table 2: Amination Reactions (Inferred from Analogous Systems)
2.3. Functionalization via Halogen Exchange
The chlorine atom on the chloromethyl group may undergo halogen exchange (e.g., bromination or fluorination) using reagents like NBS or CsF, as demonstrated in similar heterocyclic systems .
Table 3: Halogen Exchange Reactions
| Reaction Type | Reagents/Conditions | Expected Product | Yield (Inferred) | Reference |
|---|---|---|---|---|
| Bromination | NBS, DCM, 25°C | Bromomethyl derivative | ~95% (analogous) | |
| Fluorination | CsF, MeCN, 50–140°C | Fluoromethyl derivative | Moderate |
Stability and Side Reactions
-
Solvolysis : Prolonged exposure to protic solvents (e.g., EtOH) may lead to side products like ethoxy derivatives, as observed in related pyrimidine systems .
-
Thermal Decomposition : Heating at elevated temperatures could induce ring-opening or decomposition, though specific data for this compound are not explicitly reported.
Analytical Data
NMR and Mass Spectrometry :
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of furo-pyrimidines exhibit significant antimicrobial properties. For instance, compounds similar to 2-(chloromethyl)-6-phenylfuro[2,3-d]pyrimidin-4-amine have been evaluated for their effectiveness against various bacterial strains. Studies have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell wall synthesis and function .
Anticancer Potential
Furo-pyrimidine derivatives have also been investigated for anticancer activities. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. For example, compounds with similar structures have shown promise in targeting kinase pathways associated with tumor growth .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is essential for optimizing the efficacy of this compound. Key factors influencing biological activity include:
- Substituents on the Phenyl Ring : The nature and position of substituents can significantly affect the compound's interaction with biological targets.
- Chloromethyl Group : This group enhances electrophilicity, allowing for nucleophilic attack by biological molecules.
Table 1 summarizes various derivatives and their corresponding biological activities:
Case Studies
Several studies have documented the synthesis and evaluation of furo-pyrimidine derivatives:
- Cieplik et al. (2003) reported on a series of pyrimidine derivatives demonstrating antibacterial activity against common pathogens. Their findings indicated that variations in substituents significantly influenced potency.
- Pluta et al. (1996) explored the antifungal properties of similar compounds and found notable efficacy against Candida species.
- Recent Research (2017) highlighted a new derivative exhibiting dual action against both bacterial and fungal strains, suggesting a broad-spectrum application for these compounds in therapeutics .
Mechanism of Action
The mechanism of action of 2-(chloromethyl)-6-phenylfuro[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Furo[2,3-d]pyrimidin-4-amine Derivatives
Key Observations :
- The 2-chloromethyl group in the target compound introduces reactivity absent in non-chlorinated analogs, enabling nucleophilic substitution reactions.
Pyrrolo[2,3-d]pyrimidin-4-amine Derivatives
Key Observations :
Thieno[2,3-d]pyrimidin-4-amine Derivatives
Key Observations :
Biological Activity
2-(Chloromethyl)-6-phenylfuro[2,3-d]pyrimidin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, molecular characteristics, and biological effects based on current research findings.
- Chemical Name : this compound
- CAS Number : 949328-70-5
- Molecular Formula : C13H10ClN3O
- Molecular Weight : 259.69 g/mol
- Structure : The compound features a furo-pyrimidine core with a chloromethyl group, which may influence its reactivity and biological interactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, research involving related furo-pyrimidine derivatives has shown significant oncostatic activity against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer) cells. The mechanism of action is believed to involve alkylation of DNA, leading to apoptosis in malignant cells .
Mechanistic Insights
The biological activity of this compound may be attributed to its ability to form covalent bonds with nucleophilic sites in biomolecules. The chloromethyl group can act as an electrophile, facilitating the alkylation process which is critical in the design of anticancer agents. This mechanism has been observed in other related compounds where the presence of a chloromethyl moiety correlates with enhanced cytotoxicity against cancer cell lines .
Study 1: Cytotoxicity Assessment
A study focusing on the cytotoxic effects of similar compounds demonstrated that derivatives with furo-pyrimidine structures exhibited IC50 values in the micromolar range against A549 and MCF7 cell lines. The specific IC50 for this compound remains to be determined but is expected to align with these findings based on structural similarities.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Furo-Pyrimidine A | A549 | 15 |
| Furo-Pyrimidine B | MCF7 | 20 |
| This compound | TBD | TBD |
Study 2: Mechanistic Studies
In vitro studies have indicated that compounds with similar structures can induce cell cycle arrest and apoptosis through the activation of caspase pathways. This suggests that this compound could potentially exert similar effects.
Q & A
Basic Question: What are the key considerations for optimizing the synthesis of 2-(chloromethyl)-6-phenylfuro[2,3-d]pyrimidin-4-amine?
Answer:
Synthesis optimization requires careful selection of reaction conditions and purification methods. For example, similar furopyrimidine derivatives are synthesized via nucleophilic substitution or coupling reactions under reflux with catalysts like KCO in aprotic solvents (e.g., DMF or THF) . Purification often involves column chromatography (e.g., silica gel, hexane/EtOAc gradients) or recrystallization to achieve >95% purity. Monitoring reaction progress via TLC and confirming intermediate structures with H NMR (e.g., δ 2.43–2.50 ppm for methyl groups) is critical .
Basic Question: How can researchers confirm the structural identity of this compound?
Answer:
Structural confirmation relies on multi-modal characterization:
- X-ray crystallography : Resolve crystal packing and bond angles using refinement tools like SHELXL, which accounts for anisotropic displacement parameters and hydrogen bonding .
- NMR spectroscopy : Identify key protons (e.g., chloromethyl group at δ 4.37–4.55 ppm, aromatic protons at δ 7.0–8.1 ppm) and compare with simulated spectra from computational tools like ACD/Labs .
- High-resolution mass spectrometry (HRMS) : Validate molecular weight (exact mass: calculated vs. observed) to confirm the molecular formula .
Advanced Question: What methodologies are used to evaluate the biological activity of this compound in target validation studies?
Answer:
Advanced pharmacological evaluation involves:
- In vitro assays : Measure kinase inhibition (e.g., JAK1 selectivity) using fluorescence polarization assays or ADP-Glo™ kinase assays .
- In vivo models : Administer the compound (oral doses: 10–50 mg/kg) to hypertensive rats, monitoring blood pressure reduction over 24-hour cycles to assess sustained efficacy .
- Dose-response analysis : Calculate IC values using nonlinear regression models (e.g., GraphPad Prism) to quantify potency .
Advanced Question: How do structural modifications influence the compound’s activity in structure-activity relationship (SAR) studies?
Answer:
SAR studies focus on substituent effects:
- Chloromethyl group : Replacement with bulkier alkyl chains (e.g., propyl or butyl) may enhance lipophilicity and membrane permeability but reduce solubility .
- Phenyl ring substitution : Electron-withdrawing groups (e.g., -Cl, -CF) at the 6-position improve target binding affinity, as seen in analogous pyridopyrimidine derivatives .
- Furopyrimidine core : Methylation at the 2- and 6-positions stabilizes the planar conformation, critical for π-π stacking interactions in enzyme binding pockets .
Advanced Question: How should researchers address contradictions in crystallographic data between computational predictions and experimental results?
Answer:
Resolve discrepancies through:
- Refinement protocols : Use SHELXL’s new features (e.g., TWIN/BASF commands) to model disorder or twinning in crystals .
- Density functional theory (DFT) : Compare experimental bond lengths/angles with optimized geometries (e.g., using Gaussian 16) to identify steric or electronic mismatches .
- Validation metrics : Apply R-factor analysis (R < 0.25) and check Ramachandran plots for backbone conformations .
Advanced Question: What computational strategies validate the compound’s binding mode to therapeutic targets?
Answer:
Advanced docking and dynamics approaches include:
- Molecular docking : Use AutoDock Vina or Schrödinger Glide to predict binding poses in JAK1’s ATP-binding pocket, prioritizing hydrogen bonds with Val 889 or Lys 908 .
- Molecular dynamics (MD) simulations : Run 100-ns simulations (e.g., AMBER or GROMACS) to assess stability of ligand-protein complexes, analyzing root-mean-square deviation (RMSD) fluctuations .
- Free energy calculations : Apply MM/GBSA to estimate binding affinity (ΔG) and correlate with experimental IC values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
